N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as DHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBC belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure.
Mechanism of Action
The mechanism of action of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the activity of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the in vivo efficacy of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also shown potential as a neuroprotective agent, and further research is needed to explore this potential application. Finally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antimicrobial and antiviral activity, and further studies are needed to investigate its potential as an antimicrobial and antiviral agent.
Synthesis Methods
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,4-dihydroxybenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a catalyst. The resulting product is N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, which can be purified through recrystallization.
Scientific Research Applications
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential as a neuroprotective agent.
properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-3-2-9(12(18)6-10)8-15-16-13(19)11-7-14(11)4-1-5-14/h2-3,6,8,11,17-18H,1,4-5,7H2,(H,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBSVJVBMYFRS-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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